molecular formula C19H22N4O3 B13989605 3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol

3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol

Cat. No.: B13989605
M. Wt: 354.4 g/mol
InChI Key: VVSYNEUKOUBYIK-UHFFFAOYSA-N
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Description

3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a 2,4-dimethoxyphenyl group and an amino-propanol side chain. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline ring. This intermediate is then reacted with 2,4-dimethoxyaniline under specific conditions to introduce the dimethoxyphenyl group. Finally, the amino-propanol side chain is attached through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)ethanol
  • 3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)butanol
  • 3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)pentanol

Uniqueness

Compared to similar compounds, 3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol is unique due to its specific substitution pattern and the presence of the amino-propanol side chain. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

3-[[2-(2,4-dimethoxyanilino)quinazolin-4-yl]amino]propan-1-ol

InChI

InChI=1S/C19H22N4O3/c1-25-13-8-9-16(17(12-13)26-2)22-19-21-15-7-4-3-6-14(15)18(23-19)20-10-5-11-24/h3-4,6-9,12,24H,5,10-11H2,1-2H3,(H2,20,21,22,23)

InChI Key

VVSYNEUKOUBYIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCCCO)OC

Origin of Product

United States

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